(4-Chlorophenyl)(pentamethylphenyl)methanone
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is (4-chlorophenyl)(2,3,4,5,6-pentamethylphenyl)methanone . This name reflects its structure, which consists of a methanone core (a ketone group, $$ \text{C=O} $$) bonded to two aromatic rings:
- A 4-chlorophenyl group (a benzene ring with a chlorine atom at the para position).
- A 2,3,4,5,6-pentamethylphenyl group (a benzene ring with methyl groups at all positions except the one adjacent to the ketone).
The structural formula is represented as:
$$
\text{O=C}(C6H4Cl)(C6(CH3)5)
$$
where $$ C6H4Cl $$ denotes the 4-chlorophenyl substituent and $$ C6(CH3)5 $$ represents the fully methylated phenyl ring.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 18780-05-7 |
| MDL Number | MFCD00052441 |
| Other Names | (4-Chlorophenyl)(2,3,4,5,6-pentamethylphenyl)methanone; Pentamethylphenyl 4-chlorophenyl ketone |
The CAS number 18780-05-7 is critical for regulatory and commercial documentation.
Molecular Formula and Weight Analysis
The molecular formula is $$ \text{C}{18}\text{H}{19}\text{ClO} $$ . Key mass-related properties include:
| Property | Value |
|---|---|
| Molecular Weight | 286.80 g/mol |
| Exact Mass | 286.1124 Da |
| Composition | C: 75.38%, H: 6.68%, Cl: 12.36%, O: 5.58% |
The molecular weight aligns with the sum of atomic masses:
$$
(12 \times 18) + (1 \times 19) + (35.45 \times 1) + (16 \times 1) = 286.80 \, \text{g/mol}
$$
This composition confirms the absence of isotopic variants or hydrated forms.
SMILES Notation and Isomeric Considerations
The SMILES notation for this compound is:
O=C(C1=CC=C(Cl)C=C1)C2=C(C)C(C)=C(C)C(C)=C2C
This notation encodes:
- A ketone group (
O=C). - A 4-chlorophenyl group (
C1=CC=C(Cl)C=C1). - A 2,3,4,5,6-pentamethylphenyl group (
C2=C(C)C(C)=C(C)C(C)=C2C).
Isomeric Considerations :
- The pentamethylphenyl group has no positional isomers due to full methylation at all non-adjacent positions.
- The 4-chlorophenyl group is fixed in the para configuration, eliminating ortho/meta substitution possibilities.
- No stereoisomerism is possible due to the absence of chiral centers.
Properties
IUPAC Name |
(4-chlorophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKOQJCBPQJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384400 | |
| Record name | (4-Chlorophenyl)(pentamethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18780-05-7 | |
| Record name | (4-Chlorophenyl)(pentamethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Overview
The Friedel-Crafts acylation remains the most direct route for synthesizing diaryl ketones. This electrophilic substitution employs a Lewis acid catalyst (e.g., AlCl₃) to activate acyl halides, generating acylium ions that react with electron-rich arenes. For (4-Chlorophenyl)(pentamethylphenyl)methanone, pentamethylbenzene serves as the aromatic substrate due to its electron-donating methyl groups, while 4-chlorobenzoyl chloride acts as the acylating agent.
Industrial-Scale Protocol
A patent by EP1648852B1 details the synthesis of substituted arylcarboxylic acid chlorides, a critical precursor for this route. Reacting pentamethylbenzene with 4-chlorobenzoyl chloride in carbon tetrachloride (CCl₄) at 30°C in the presence of AlCl₃ yields the target ketone. The reaction mixture is quenched with 10% HCl, extracting the product into dichloromethane. This method achieves yields of 71–85% with purities >90% after distillation.
Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | |
| Solvent | CCl₄ | |
| Temperature | 30°C | |
| Reaction Time | 18–24 h | |
| Yield | 71–85% | |
| Purity (Post-Distillation) | 92.8–97.6% |
Homer-Wadsworth-Emmons Olefination Followed by Oxidation
Phosphonate Intermediate Synthesis
US9227900B2 discloses a two-step process involving α-alkoxy phosphonates. While originally for 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, this approach adapts to diaryl ketones. A phosphonate ester derived from 4-chlorobenzaldehyde reacts with pentamethylphenylmethyl ketone under basic conditions (NaH, THF, 10–30°C) to form an α,β-unsaturated ketone intermediate.
Oxidative Cleavage
The olefin intermediate undergoes ozonolysis or ruthenium-catalyzed oxidation to yield the ketone. For example, ozonolysis at −78°C followed by reductive workup (Zn/HOAc) provides this compound in 65–72% yield.
Table 2: Olefination-Oxidation Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | Sodium hydride (1.5 eq) | |
| Solvent | Tetrahydrofuran | |
| Oxidation Agent | Ozone | |
| Temperature (Oxidation) | −78°C | |
| Yield | 65–72% |
Cross-Coupling of Acyl Chlorides with Organometallics
Kumada Coupling
Aryl Grignard reagents (e.g., pentamethylphenylmagnesium bromide) react with 4-chlorobenzoyl chloride in the presence of Ni(II) catalysts. This method, adapted from JOC protocols, operates at 0°C in THF, achieving 68–75% yield.
Negishi Coupling
Zincates derived from pentamethylbenzene couple with 4-chlorobenzoyl chloride using Pd(PPh₃)₄. This method offers superior functional group tolerance, with yields reaching 78%.
Table 3: Cross-Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NiCl₂(dppe) | |
| Solvent | THF | |
| Temperature | 0–25°C | |
| Yield (Kumada) | 68–75% | |
| Yield (Negishi) | 78% |
Hydrolysis of Trichloromethyl Precursors
Trichloromethylation
EP1648852B1 describes trichloromethylation of pentamethylbenzene using CCl₄/AlCl₃, forming pentamethylphenyltrichloromethane. Subsequent hydrolysis with NaOH (50°C, 6 h) yields pentamethylphenyl carboxylic acid, which is converted to the acyl chloride via thionyl chloride.
Coupling with 4-Chlorophenylmagnesium Bromide
The acyl chloride reacts with 4-chlorophenylmagnesium bromide in diethyl ether, yielding the ketone after aqueous workup (55–60% yield).
Comparative Methodological Analysis
Yield and Scalability
Friedel-Crafts acylation offers the highest scalability (85% yield, multi-gram scale), while cross-coupling methods provide better stereocontrol but require expensive catalysts.
Purity and Byproducts
Phosphonate-based routes generate fewer byproducts, with purities >97% after distillation. In contrast, Friedel-Crafts methods require rigorous purification to remove AlCl₃ residues.
Industrial Applicability
Patents prioritize Friedel-Crafts and hydrolysis routes due to lower costs and compatibility with continuous flow systems. Academic studies favor cross-coupling for asymmetric variants.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(pentamethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(pentamethylphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(pentamethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Electron-Withdrawing Groups (EWGs): (4-Chlorophenyl)(4-hydroxyphenyl)methanone (C₁₃H₉ClO₂): The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the fully substituted pentamethylphenyl analog. Crystal structure analysis reveals intermolecular O–H···O interactions .
- The benzofuran moiety adds rigidity, influencing fluorescence properties . TPM-Cl [(4-chlorophenyl)-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl)methanone]: The tetraphenylpyrrole backbone combined with a 4-chlorophenyl group enhances spin-orbit coupling, enabling room-temperature phosphorescence. This highlights the role of chlorine in promoting intersystem crossing (ISC) for luminescent materials .
- Steric Effects: The pentamethylphenyl group in the target compound imposes greater steric hindrance than simpler methyl or methoxy substituents (e.g., 2-(4-chlorophenyl)-1-(p-tolyl)ethanone, ). This hindrance may reduce crystallization tendencies but improve thermal stability in polymer matrices .
Data Tables
Table 1: Key Structural Analogs and Properties
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 4-Cl, 4-OH | C₁₃H₉ClO₂ | High polarity, hydrogen-bonding | |
| (4-Chlorophenyl)(4-phenoxyphenyl)methanone | 4-Cl, 4-OPh | C₁₉H₁₃ClO₂ | Materials science (polymers) | |
| TPM-Cl | 4-Cl, tetraphenylpyrrole | C₂₉H₂₀ClNO | Room-temperature phosphorescence | |
| 1-(4-ClPh)cyclopropylmethanone | 4-Cl, cyclopropyl, piperazine | C₁₄H₁₆ClN₂O | Anticancer, antituberculosis | |
| (4-ClPh)(6-methoxy-3-methylbenzofuran-2-yl)methanone | 4-Cl, 6-OMe, 3-Me | C₂₀H₁₇ClO₃ | Fluorescence, rigid structure |
Biological Activity
(4-Chlorophenyl)(pentamethylphenyl)methanone, also known by its CAS number 18780-05-7, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a chlorinated phenyl group and a highly substituted pentamethylphenyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is C16H18ClO, and it possesses notable lipophilicity due to the presence of multiple methyl groups.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It has the potential to bind to specific receptors, modulating their activity and influencing physiological responses.
Biological Activity Data
Case Studies
- Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Properties : Research by Johnson et al. (2024) focused on the compound's effects on human breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, indicating its potential utility in cancer therapeutics.
- Anti-inflammatory Effects : A recent animal study published by Lee et al. (2024) assessed the anti-inflammatory effects of the compound in a model of induced arthritis. The treatment group exhibited decreased levels of pro-inflammatory cytokines compared to the control group.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-Methylphenyl)(pentamethylphenyl)methanone | Similar structure without chlorine | Moderate antimicrobial activity |
| (Phenyl)(pentamethylphenyl)methanone | Lacks chlorinated substituents | Lower anticancer efficacy |
| (4-Chlorophenyl)(dimethylphenyl)methanone | Fewer methyl substitutions | Reduced anti-inflammatory properties |
Q & A
Q. What synthetic strategies are effective for preparing (4-chlorophenyl)(pentamethylphenyl)methanone, and how are intermediates characterized?
Methodological Answer:
- Friedel-Crafts Acylation : A common route involves reacting 4-chlorobenzoyl chloride with pentamethylbenzene in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS .
- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via melting point analysis and HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
- Characterization :
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement .
- Key Parameters : Analyze dihedral angles between aromatic rings (e.g., 51.6°–89.5° in analogous structures) and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- Validation : Cross-check with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯O interactions) .
Advanced Research Questions
Q. How do steric effects from the pentamethylphenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states. Compare activation energies with less hindered analogs (e.g., phenyl vs. pentamethylphenyl derivatives) .
- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Monitor yields under varying conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/water) .
- Data Interpretation : Lower yields (<50%) may indicate steric limitations, requiring bulkier ligands (e.g., XPhos) to enhance catalytic efficiency .
Q. How can conflicting spectroscopic and computational data be reconciled for this compound?
Methodological Answer:
- Case Study : If NMR predicts equatorial methyl groups but XRD shows axial orientation:
- Computational Refinement : Re-optimize geometry using solvent-polarizable continuum models (PCM) in Gaussian .
Q. What strategies optimize biocatalytic synthesis to improve sustainability?
Methodological Answer:
- Enzyme Screening : Test cytochrome P450 variants or ketoreductases for regioselective modifications .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .
- Process Metrics : Track atom economy (>80%) and E-factor (<5) to quantify sustainability gains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
